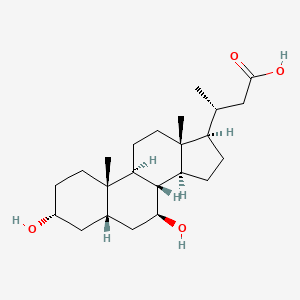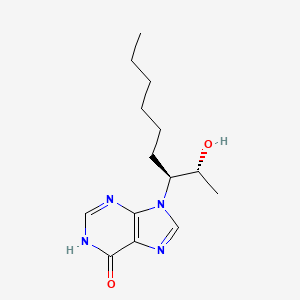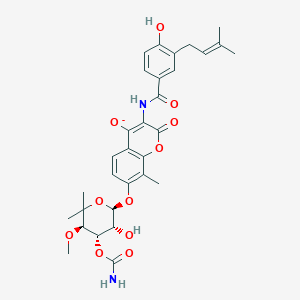![molecular formula C20H25F3N4O3 B1680045 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 232953-52-5](/img/structure/B1680045.png)
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-100329 is a selective antagonist of the alpha-1 adrenergic receptor, specifically targeting the alpha-1A subtype. This compound is known for its ability to inhibit contractions mediated by alpha-1 adrenergic receptors in lower urinary tract tissues, making it a valuable tool in the research of benign prostatic hyperplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-100329 involves several key steps. One of the primary intermediates, arylpiperazine, is prepared by reacting 2,4-difluoronitrobenzene with trifluoroethanol in the presence of potassium tert-butoxide to yield trifluoroethyl ether . Further steps involve the formation of the piperazine ring and subsequent modifications to achieve the final compound.
Industrial Production Methods
Industrial production of RS-100329 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
RS-100329 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and strong bases such as potassium tert-butoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of RS-100329 with modified functional groups.
Scientific Research Applications
RS-100329 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving alpha-1 adrenergic receptors.
Biology: Helps in understanding the role of alpha-1 adrenergic receptors in physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of new drugs targeting alpha-1 adrenergic receptors
Mechanism of Action
RS-100329 exerts its effects by selectively binding to the alpha-1A adrenergic receptor, thereby inhibiting the receptor’s activity. This leads to a reduction in reflex urethral contractions and a decrease in baseline urethral pressure . The molecular targets include the alpha-1A, alpha-1D, and alpha-1B adrenergic receptors, with the highest affinity for the alpha-1A subtype .
Comparison with Similar Compounds
RS-100329 is compared with other alpha-1 adrenergic receptor antagonists such as prazosin and tamsulosin. Unlike prazosin and tamsulosin, RS-100329 shows significant selectivity for the alpha-1A subtype, making it more effective in targeting lower urinary tract tissues . Similar compounds include:
RS-100329’s unique selectivity profile and potent antagonistic effects make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
232953-52-5 |
|---|---|
Molecular Formula |
C20H25F3N4O3 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29) |
InChI Key |
RCOBWVAGWYRNHZ-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS-100329; RS 100329; RS100329; RS 100329 HCl; RS100329 HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



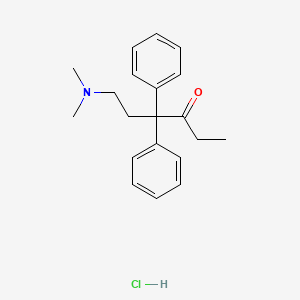
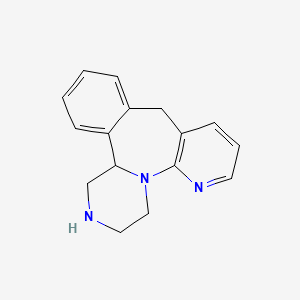
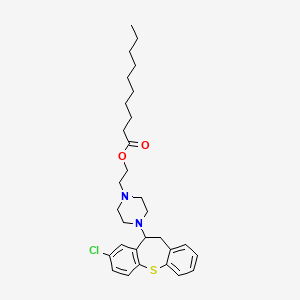
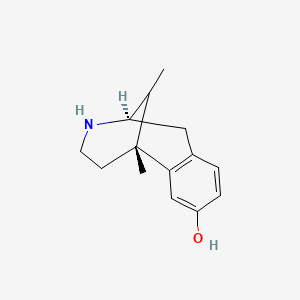
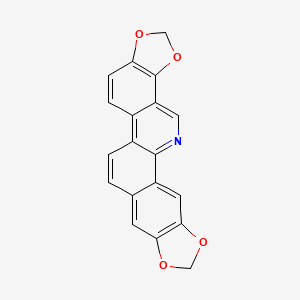

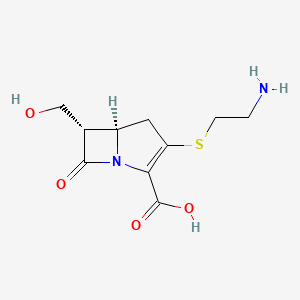
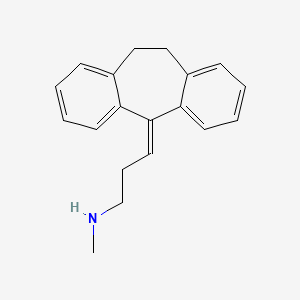
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
